[(3-chloro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
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Overview
Description
[(3-chloro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-chloro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multiple steps, starting with the preparation of the indolizine core. This can be achieved through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the 3-acetyl group and the [(3-chloro-4-methylphenyl)carbamoyl]methyl moiety through acylation and carbamoylation reactions, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(3-chloro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic or heterocyclic rings.
Scientific Research Applications
Chemistry
In chemistry, [(3-chloro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest that it might interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties could be explored. Its ability to undergo various chemical transformations might allow for the design of prodrugs or active pharmaceutical ingredients with specific biological targets.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its reactivity and structural features make it a candidate for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [(3-chloro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(3-chloro-4-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate include other indolizine derivatives and carbamoyl-substituted aromatic compounds. Examples include:
- 3-acetylindolizine-1-carboxylate derivatives
- [(3-chloro-4-methylphenyl)carbamoyl]methyl benzoates
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements
Properties
IUPAC Name |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-6-7-14(9-16(12)21)22-19(25)11-27-20(26)15-10-18(13(2)24)23-8-4-3-5-17(15)23/h3-10H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATZXUIELNQKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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